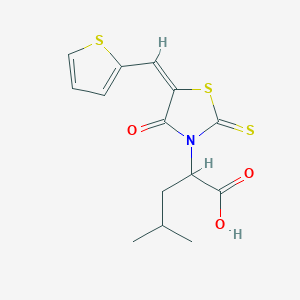
(E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a useful research compound. Its molecular formula is C14H15NO3S3 and its molecular weight is 341.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazolidinone core, a pentanoic acid side chain, and a thiophenyl group, which together contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H14N2O2S3, with a molecular weight of 374.49 g/mol. The thiazolidinone structure is known for its diverse biological activities, particularly in the development of antibacterial agents.
Antibacterial Activity
Research has indicated that compounds structurally related to this compound exhibit promising antibacterial activity. A study published in 2015 demonstrated that similar thiazolidinone derivatives showed effective inhibition against several Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 4 µg/mL .
Table: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 4c | 2 | MRSA |
| Compound 4d | 2 | Staphylococcus aureus |
| Compound 4e | 2 | Enterococcus faecalis |
| Compound 4f | 4 | Streptococcus pneumoniae |
These findings suggest that this compound may also possess similar antibacterial properties, warranting further investigation.
The mechanism by which thiazolidinone derivatives exert their antibacterial effects is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, enhancing our understanding of its pharmacological profile .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including Knoevenagel condensation reactions. This synthetic pathway allows for the incorporation of various substituents that can enhance biological activity .
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized and evaluated several thiazolidinone derivatives for their antibacterial properties. The most potent compounds demonstrated MIC values as low as 2 µg/mL against multidrug-resistant strains, highlighting the potential efficacy of this chemical class in treating resistant infections .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that while exhibiting antibacterial activity, these compounds may also present lower toxicity profiles compared to traditional antibiotics, making them suitable candidates for further development .
Propriétés
IUPAC Name |
4-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S3/c1-8(2)6-10(13(17)18)15-12(16)11(21-14(15)19)7-9-4-3-5-20-9/h3-5,7-8,10H,6H2,1-2H3,(H,17,18)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWHPMRCTGCDDD-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














